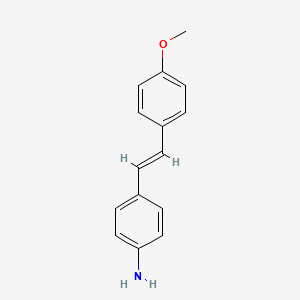

4-Amino-4'-methoxystilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,16H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKHOQPXEPBRFC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-37-8 | |

| Record name | Benzenamine, 4-(2-(4-methoxyphenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-4'-methoxystilbene: Structure, Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of naturally occurring and synthetic phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, 4-Amino-4'-methoxystilbene stands out as a promising scaffold for the development of novel therapeutic agents and research tools. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 4-Amino-4'-methoxystilbene, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

4-Amino-4'-methoxystilbene, systematically named (E)-4-(4-methoxystyryl)aniline, is a derivative of stilbene characterized by an amino group at the 4-position of one phenyl ring and a methoxy group at the 4'-position of the other.[1][2] The molecule predominantly exists as the more stable trans (E) isomer due to steric hindrance.

The presence of the electron-donating amino and methoxy groups on the phenyl rings significantly influences the molecule's electronic and photophysical properties, making it a subject of interest for applications such as fluorescent probes.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO | [2] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 173 °C | [5] |

| CAS Number | 7570-37-8 | [2] |

| IUPAC Name | 4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline | [6] |

Spectroscopic Characterization

Accurate characterization of 4-Amino-4'-methoxystilbene is crucial for its identification and quality control. The following are the key spectroscopic features:

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Amino-4'-methoxystilbene is characterized by signals corresponding to the aromatic protons, the vinyl protons of the stilbene bridge, and the methoxy group protons. The large coupling constant (typically >15 Hz) between the vinyl protons is indicative of the trans configuration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the vinyl carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and methoxy substituents.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine.

-

C-H stretching (aromatic and vinyl): Typically in the 3000-3100 cm⁻¹ region.

-

C=C stretching (aromatic and vinyl): In the 1500-1600 cm⁻¹ range.

-

C-O stretching (ether): Around 1250 cm⁻¹.

UV-Visible and Fluorescence Spectroscopy

4-Amino-4'-methoxystilbene exhibits strong UV-Vis absorption and fluorescence, properties that are highly dependent on solvent polarity.[3] These characteristics are central to its application as a fluorescent probe. The extended π-conjugation of the stilbene backbone, coupled with the electron-donating amino and methoxy groups, results in absorption and emission at longer wavelengths.

Synthesis and Purification

The synthesis of 4-Amino-4'-methoxystilbene can be achieved through several established synthetic routes for stilbene derivatives, most notably the Wittig reaction and the Heck coupling.

Representative Synthesis via the Wittig Reaction

The Wittig reaction is a reliable method for the formation of the central carbon-carbon double bond of the stilbene core.[8] This approach involves the reaction of a phosphonium ylide with an aldehyde or ketone.

Step-by-Step Protocol (Representative):

-

Phosphonium Salt Formation: (4-Methoxybenzyl)triphenylphosphonium bromide is prepared by reacting 4-methoxybenzyl bromide with triphenylphosphine.

-

Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) and treated with a strong base, such as n-butyllithium or sodium hydride, at a low temperature (e.g., 0 °C to -78 °C) to generate the corresponding ylide.

-

Wittig Reaction: A solution of 4-aminobenzaldehyde in an anhydrous solvent is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[9]

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[5]

Purification by Column Chromatography

Column chromatography is a standard and effective method for the purification of stilbene derivatives.[10]

Protocol Details:

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry.

-

Sample Loading: The crude 4-Amino-4'-methoxystilbene is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The less polar impurities will elute first, followed by the desired product.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified 4-Amino-4'-methoxystilbene.

Applications in Drug Development and Research

The unique structural and photophysical properties of 4-Amino-4'-methoxystilbene and its derivatives make them valuable in several areas of biomedical research.

Anticancer Potential

Stilbene derivatives are known to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2] While specific data for 4-Amino-4'-methoxystilbene is limited, its structural similarity to other biologically active stilbenes suggests its potential as an anticancer agent. Further investigation into its cytotoxicity against various cancer cell lines is warranted.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine cytotoxicity.[11]

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a series of concentrations of 4-Amino-4'-methoxystilbene and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Neuroprotective Effects and Amyloid-Beta Binding

Stilbene derivatives have shown promise as neuroprotective agents and as probes for the detection of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][12] The fluorescent nature of 4-Amino-4'-methoxystilbene makes it a potential candidate for the development of imaging agents for Aβ plaques. Stilbene derivatives have been shown to bind to Aβ aggregates with high affinity.[4]

Experimental Protocol: In Vitro Amyloid-Beta Binding Assay

This assay assesses the ability of a compound to bind to pre-formed Aβ fibrils, often using a fluorescent probe displacement method.

Step-by-Step Methodology:

-

Aβ Fibril Preparation: Prepare Aβ fibrils by incubating synthetic Aβ peptides under conditions that promote aggregation.

-

Binding Reaction: In a microplate, combine the pre-formed Aβ fibrils, a known fluorescent amyloid-binding dye (e.g., Thioflavin T), and varying concentrations of the test compound (4-Amino-4'-methoxystilbene).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent dye. A decrease in fluorescence indicates displacement of the dye by the test compound.

-

Data Analysis: Calculate the inhibition constant (Ki) to quantify the binding affinity of 4-Amino-4'-methoxystilbene for Aβ fibrils.

Conclusion

4-Amino-4'-methoxystilbene is a versatile molecule with a rich chemical profile and significant potential in the fields of medicinal chemistry and chemical biology. Its straightforward synthesis, coupled with its intriguing photophysical and potential biological properties, makes it an attractive scaffold for further investigation. This guide has provided a foundational understanding of its key characteristics and methodologies for its synthesis, purification, and evaluation in relevant biological assays. As research into stilbenoids continues to evolve, 4-Amino-4'-methoxystilbene and its derivatives are poised to contribute to the development of novel diagnostics and therapeutics.

References

- Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(24), 9303-9309.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5376491, 4-Amino-4'-methoxystilbene. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 8: Wittig Reaction. Retrieved from [Link]

- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy, volume 7: DNA technology. Springer Science & Business Media.

-

University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]

- Verma, S., & Kumar, S. (2021). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. ACS Chemical Neuroscience, 12(23), 4334-4353.

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

- Kung, H. F., Choi, S. R., Qu, W., Zhang, W., & Kung, M. P. (2005). F-18 Stilbenes as PET Imaging Agents for Detecting Beta-Amyloid Plaques in the Brain. Journal of medicinal chemistry, 48(19), 5980–5988.

- Lockhart, A., Ye, L., Judd, D. B., Merritt, J. R., Shcherbinin, S., Slemmon, J. E., ... & Selkoe, D. J. (2012). Anti-Amyloid Effects of Small Molecule Aβ-Binding Agents in PS1/APP Mice. Current Alzheimer research, 9(3), 267–277.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. [11C]4-N-Methylamino-4´-hydroxystilbene - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. atc.io [atc.io]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. mdpi.com [mdpi.com]

- 11. atcc.org [atcc.org]

- 12. Anti-Amyloid Effects of Small Molecule Aβ-Binding Agents in PS1/APP Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 4-Amino-4'-methoxystilbene

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 4-Amino-4'-methoxystilbene, a fluorescent molecule belonging to the stilbene family. Stilbene derivatives are of significant interest to researchers in materials science, biology, and drug development due to their unique photoresponsive characteristics. This document details the synthesis, core photophysical parameters, and the pronounced solvatochromic behavior of this compound. A thorough examination of the experimental methodologies for characterizing these properties is presented, offering both theoretical underpinnings and practical, field-proven insights for accurate and reproducible measurements. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the photophysical characteristics of stilbenoid compounds.

Introduction: The Significance of Stilbenoids

Stilbene and its derivatives are a class of organic molecules characterized by a central carbon-carbon double bond flanked by two aromatic rings. This structural motif gives rise to a range of interesting photophysical phenomena, including fluorescence and photoisomerization. The electronic properties of the stilbene core can be finely tuned by the introduction of various substituent groups on the phenyl rings, leading to a diverse array of compounds with tailored absorption and emission characteristics.

4-Amino-4'-methoxystilbene, with its electron-donating amino and methoxy groups at opposite ends of the conjugated system, exhibits a significant intramolecular charge transfer (ICT) character upon photoexcitation. This ICT is the primary determinant of its fluorescence properties and its sensitivity to the local environment, a phenomenon known as solvatochromism. Understanding these properties is crucial for applications such as fluorescent probes, molecular sensors, and components in optoelectronic devices.

Synthesis of 4-Amino-4'-methoxystilbene

The synthesis of asymmetrically substituted stilbenes like 4-Amino-4'-methoxystilbene is commonly achieved through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE reaction, in particular, is often favored due to the formation of a water-soluble phosphate byproduct, which simplifies purification, and its propensity to yield the thermodynamically more stable E-alkene (trans isomer).[1][3]

A plausible synthetic route employing the Horner-Wadsworth-Emmons reaction is outlined below. This method involves the reaction of a phosphonate ylide, generated from a benzyl phosphonate, with an appropriate benzaldehyde.

Proposed Horner-Wadsworth-Emmons Synthesis Protocol

This protocol describes a general procedure for the synthesis of the target compound.

Step 1: Preparation of the Phosphonate Reagent

-

React 4-nitrobenzyl bromide with triethyl phosphite via an Arbuzov reaction to form diethyl (4-nitrobenzyl)phosphonate.

-

The reaction is typically carried out by heating the two reagents together, with or without a solvent, until the evolution of ethyl bromide ceases.

-

The resulting phosphonate can be purified by distillation under reduced pressure.

Step 2: Ylide Formation and Olefination

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diethyl (4-nitrobenzyl)phosphonate in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise to the solution to deprotonate the benzylic carbon and form the phosphonate carbanion (ylide).[1]

-

Allow the reaction to stir at room temperature for a designated period to ensure complete ylide formation.

-

In a separate flask, dissolve 4-methoxybenzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methoxy-4'-nitrostilbene.

Step 3: Reduction of the Nitro Group

-

Dissolve the crude 4-methoxy-4'-nitrostilbene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

If using SnCl₂, the reaction is typically heated at reflux for several hours.

-

After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product.

-

Purify the final product, 4-Amino-4'-methoxystilbene, by column chromatography or recrystallization to obtain a solid material.[4]

Diagram: Horner-Wadsworth-Emmons Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis of 4-Amino-4'-methoxystilbene.

Core Photophysical Properties

The photophysical properties of a fluorophore are dictated by the transitions between its electronic energy states. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, it can return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes.

Absorption and Emission Spectra

The absorption and emission spectra of a molecule provide fundamental information about its electronic structure. The absorption spectrum reveals the wavelengths of light that the molecule can absorb to reach an excited state, while the emission spectrum shows the wavelengths of light emitted during fluorescence.

Due to the lack of specific spectral data for 4-Amino-4'-methoxystilbene in the available literature, we will refer to the properties of a structurally similar and well-characterized compound, trans-4-(dimethylamino)-4′-cyanostilbene (DCS), to illustrate the expected behavior. The amino and methoxy groups in our target compound are both electron-donating, which will influence the intramolecular charge transfer in a similar manner to the dimethylamino and cyano groups in DCS.

The absorption and emission spectra of these types of stilbene derivatives are broad and often lack distinct vibrational structure, particularly in polar solvents.[5] This is indicative of a significant change in geometry and electronic distribution between the ground and excited states.

| Property | Expected Behavior for 4-Amino-4'-methoxystilbene |

| Absorption Maximum (λabs) | Expected in the near-UV to blue region of the spectrum. |

| Molar Extinction Coefficient (ε) | High, characteristic of a π-π* transition. |

| Emission Maximum (λem) | Expected in the blue to green region, with a significant Stokes shift. |

| Stokes Shift | Large, due to the intramolecular charge transfer character of the excited state. |

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals.

The quantum yield of stilbene derivatives is highly dependent on the solvent environment and the presence of substituents that influence the rates of radiative and non-radiative decay pathways.[5]

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be influenced by its local environment. Lifetimes are typically in the nanosecond range for small organic fluorophores.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of a molecule's absorption or emission bands with a change in the polarity of the solvent.[6] This phenomenon is particularly pronounced in molecules like 4-Amino-4'-methoxystilbene, where the excited state has a significantly different dipole moment compared to the ground state due to intramolecular charge transfer.

In a polar solvent, the solvent molecules will reorient around the excited-state dipole, leading to a stabilization of the excited state and a red-shift (bathochromic shift) in the emission spectrum.[6] Conversely, in non-polar solvents, this stabilization is less pronounced, resulting in a blue-shifted emission. This sensitivity to the local environment makes 4-Amino-4'-methoxystilbene a potential candidate for use as a fluorescent probe to report on the polarity of its surroundings.

Experimental Characterization Protocols

Accurate determination of the photophysical properties of 4-Amino-4'-methoxystilbene requires careful experimental design and execution. The following sections detail the standard protocols for these measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of 4-Amino-4'-methoxystilbene of a known concentration in a spectroscopic grade solvent. Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Measure the absorbance of each of the diluted solutions over the desired wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot absorbance at λabs versus concentration. According to the Beer-Lambert law, this should yield a straight line.

-

The molar extinction coefficient (ε) can be calculated from the slope of this line (slope = ε × path length).

-

Diagram: UV-Vis Spectroscopy Workflow

Caption: Workflow for determining absorption properties.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Methodology:

-

Sample Preparation: Use a dilute solution of the compound to avoid inner-filter effects. The absorbance at the excitation wavelength should typically be less than 0.1.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λabs and scan the emission wavelengths.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths.

-

-

Data Analysis: The corrected spectra will provide the λem and the shape of the emission band. The excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) relative to a known standard.

Causality Behind Experimental Choices: The comparative method is often preferred for its simplicity and reliability, as it circumvents the need for complex instrument calibrations required for absolute measurements. The key principle is that if a standard and an unknown sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Sample Preparation: Prepare a series of solutions of both the standard and the unknown sample in the same solvent with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.

-

Measurement:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown.

-

The quantum yield of the unknown (ΦF, unknown) can be calculated using the following equation:

ΦF, unknown = ΦF, standard × (Slopeunknown / Slopestandard) × (η²unknown / η²standard)

where ΦF is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

-

Diagram: Quantum Yield Determination Workflow

Caption: Workflow for comparative quantum yield measurement.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τF).

Causality Behind Experimental Choices: TCSPC is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It relies on the principle that the probability of detecting a single photon at a certain time after an excitation pulse is proportional to the fluorescence intensity at that time.[7]

Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked laser), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[7]

-

Measurement:

-

The sample is excited by the pulsed laser.

-

The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for a large number of excitation cycles.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay model (or multi-exponential for complex decays) to extract the fluorescence lifetime(s).

-

Diagram: Jablonski Diagram for Photophysical Processes

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion

4-Amino-4'-methoxystilbene is a fluorescent molecule with promising photophysical properties stemming from its intramolecular charge transfer character. This guide has provided a comprehensive overview of its synthesis, core photophysical parameters, and solvatochromic behavior. The detailed experimental protocols and the rationale behind the chosen methodologies offer a robust framework for researchers to accurately characterize this and similar stilbenoid compounds. A deeper understanding of these properties is essential for the rational design and application of such molecules in advanced materials and biological systems.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G.; Klahre, G. Chemische Berichte1958, 91 (1), 61-63.

- Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.

- Becker, R. S.; Chakravorti, S.; Gartner, C. A. The Journal of Physical Chemistry1993, 97 (2), 455-460.

- Kavarnos, G. J.; Turro, N. J. Chemical Reviews1986, 86 (2), 401-449.

- Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006.

-

Horner-Wadsworth-Emmons reaction. In Wikipedia; 2023. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry2012 , 16 (19), 2206-2226. [Link]

-

Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. The Journal of Physical Chemistry A2000 , 104 (48), 11449-11456. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

PubChem Compound Summary for CID 5376491, 4-Amino-4'-methoxystilbene. National Center for Biotechnology Information. [Link]

-

Solvatochromism. In Wikipedia; 2023. [Link]

-

The Wittig Reaction. In Organic Reactions; 1965; Vol. 14, pp 270-490. [Link]

-

The bh TCSPC Technique - Principles and Applications. Becker & Hickl GmbH. [Link]

-

Photophysics of trans-4-(dimethylamino)-4′-cyanostilbene and its use as a solvation probe. The Journal of Chemical Physics2006 , 124 (11), 114501. [Link]

Sources

- 1. Wittig-Horner Reaction [organic-chemistry.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Amino-4-methoxystilbene | CymitQuimica [cymitquimica.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pecsa.co.za [pecsa.co.za]

- 7. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Fluorescence Mechanism of 4-Amino-4'-methoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the fluorescence mechanism of 4-Amino-4'-methoxystilbene, a molecule of significant interest in the field of molecular probes and materials science. This document delves into the core principles governing its photophysical behavior, with a particular focus on the roles of Intramolecular Charge Transfer (ICT), the Twisted Intramolecular Charge Transfer (TICT) state, and solvatochromism. By synthesizing theoretical concepts with practical experimental insights, this guide aims to equip researchers with the foundational knowledge required to understand, characterize, and ultimately harness the unique fluorescent properties of this and related donor-acceptor stilbene derivatives in various applications, including drug development and cellular imaging.

Introduction: The Allure of Donor-Acceptor Stilbenes

Stilbene and its derivatives form a cornerstone of photochemistry and materials science, prized for their intriguing photophysical properties, including fluorescence and photoisomerization. The strategic placement of electron-donating and electron-accepting groups on the stilbene backbone gives rise to a class of molecules known as donor-acceptor stilbenes. 4-Amino-4'-methoxystilbene is a canonical example of such a system, featuring an electron-donating amino group (-NH₂) and a methoxy group (-OCH₃), which also possesses electron-donating character, albeit weaker than the amino group. This electronic asymmetry is the primary determinant of its fascinating fluorescence behavior.

Upon photoexcitation, these molecules undergo a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). This process is highly sensitive to the surrounding environment, making donor-acceptor stilbenes like 4-Amino-4'-methoxystilbene exquisite probes of local polarity and viscosity. Understanding the nuances of their fluorescence mechanism is therefore paramount for their effective application.

Molecular Structure and Electronic Transitions

The fluorescence of 4-Amino-4'-methoxystilbene originates from its unique molecular architecture. The molecule consists of two phenyl rings connected by an ethylene bridge, with the amino and methoxy groups positioned at the para positions of the respective rings.

Figure 1: Molecular Structure of 4-Amino-4'-methoxystilbene.

The fluorescence process begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). This initial excited state is often referred to as the Franck-Condon state, which rapidly relaxes to a more stable, locally excited (LE) state. From this LE state, the molecule can either return to the ground state via fluorescence emission or undergo further geometric relaxation to a Twisted Intramolecular Charge Transfer (TICT) state, a key feature of its fluorescence mechanism.

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The concept of the TICT state is central to understanding the fluorescence of 4-Amino-4'-methoxystilbene.[1][2] In the locally excited (LE) state, the molecule largely retains its planar geometry. However, in polar solvents, the molecule can further stabilize the charge-separated state by twisting around the single bond connecting the amino group and the phenyl ring, and to a lesser extent, the ethylene bridge. This twisted conformation, the TICT state, is characterized by a near-perpendicular arrangement of the donor (amino) group relative to the stilbene backbone.[1]

This geometric rearrangement has profound consequences for the molecule's photophysical properties:

-

Dual Fluorescence: In certain conditions, particularly in moderately polar solvents, both the LE and TICT states can be emissive, leading to the observation of two distinct fluorescence bands. The LE emission is typically at a shorter wavelength (higher energy), while the TICT emission is significantly red-shifted (lower energy).

-

Non-radiative Decay: The TICT state provides an efficient non-radiative decay pathway back to the ground state.[2] This means that the formation of the TICT state often leads to a decrease in the overall fluorescence quantum yield. The extent of this quenching is highly dependent on the stability of the TICT state.

Figure 2: Jablonski diagram illustrating the TICT mechanism.

The Influence of the Environment: Solvatochromism

The fluorescence of 4-Amino-4'-methoxystilbene is exquisitely sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism.[3][4] This sensitivity arises from the significant difference in the dipole moment between the ground and excited states.

-

In Nonpolar Solvents: In nonpolar solvents like cyclohexane, the formation of the highly polar TICT state is energetically unfavorable. The molecule predominantly exists in the LE state, which is less polar. Consequently, in nonpolar environments, 4-Amino-4'-methoxystilbene typically exhibits a single fluorescence band at a shorter wavelength, corresponding to emission from the LE state, and often a higher fluorescence quantum yield.

-

In Polar Solvents: In polar solvents such as acetonitrile or methanol, the solvent molecules can stabilize the charge-separated TICT state through dipole-dipole interactions. This stabilization lowers the energy of the TICT state, making it more accessible from the LE state. As a result, with increasing solvent polarity, a significant red-shift in the fluorescence emission is observed, indicative of emission from the lower-energy TICT state. Concurrently, the fluorescence quantum yield often decreases due to the efficient non-radiative decay from the TICT state.[3]

Quantitative Photophysical Data

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 2.02 | ~350 | ~400 | ~3500 | High | ~1-2 |

| Toluene | 2.38 | ~355 | ~420 | ~4500 | Moderate | ~1 |

| Dichloromethane | 8.93 | ~360 | ~450 | ~6000 | Low | <1 |

| Acetonitrile | 37.5 | ~360 | ~480 | ~7500 | Very Low | <0.5 |

| Methanol | 32.7 | ~358 | ~490 | ~8000 | Very Low | <0.5 |

Note: The data in this table is illustrative and based on trends observed for similar donor-acceptor stilbenes. Actual values for 4-Amino-4'-methoxystilbene may vary and require experimental determination.

The trend is clear: as solvent polarity increases, the emission maximum red-shifts, the Stokes shift increases, and the fluorescence quantum yield and lifetime decrease. This is a classic signature of a TICT-mediated fluorescence mechanism.

Experimental Protocols for Characterization

To rigorously characterize the fluorescence mechanism of 4-Amino-4'-methoxystilbene, a series of spectroscopic experiments are essential.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the Stokes shift in various solvents, and to assess the solvatochromic behavior.

Methodology:

-

Sample Preparation: Prepare a stock solution of 4-Amino-4'-methoxystilbene in a high-purity solvent (e.g., dichloromethane). From this stock, prepare dilute solutions (typically 1-10 µM) in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite each sample at its λ_abs. Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

-

Data Analysis: Calculate the Stokes shift for each solvent. Plot the emission maximum (in wavenumbers) against a solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic shift and estimate the change in dipole moment upon excitation.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process in different solvents.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 4-Amino-4'-methoxystilbene (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Sample Preparation: Prepare a series of solutions of both the standard and the sample in the desired solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurement: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for the sample and the standard.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime(s) of the excited state(s).

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, fast detector (e.g., a microchannel plate photomultiplier tube).

-

Sample Excitation: Excite the sample with short pulses of light at the absorption maximum.

-

Photon Counting: Measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process millions of times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). In the case of dual emission, two distinct lifetimes corresponding to the LE and TICT states may be resolved.

Figure 3: Experimental workflow for characterizing the fluorescence of 4-Amino-4'-methoxystilbene.

Conclusion and Future Directions

The fluorescence of 4-Amino-4'-methoxystilbene is a complex interplay of its molecular structure and its surrounding environment. The donor-acceptor nature of the molecule facilitates an intramolecular charge transfer upon excitation, leading to the formation of a locally excited state. In polar environments, this can further relax into a twisted intramolecular charge transfer state, which profoundly influences the emission wavelength, quantum yield, and lifetime. This sensitivity to the local environment makes 4-Amino-4'-methoxystilbene and its derivatives powerful tools for probing polarity and viscosity in chemical and biological systems.

Future research in this area will likely focus on the rational design of new stilbene-based fluorophores with tailored photophysical properties. By fine-tuning the electron-donating and -accepting strengths of the substituents and by introducing steric constraints to control the twisting motion, it is possible to create probes with enhanced brightness, longer emission wavelengths, and specific sensitivities to particular analytes or environmental parameters. Such advancements will undoubtedly expand the utility of these fascinating molecules in drug discovery, diagnostics, and advanced materials.

References

- Gruen, H., & Görner, H. (1989). The fluorescence yield of 4-dimethylamino-4'-nitrostilbene. Journal of Photochemistry and Photobiology A: Chemistry, 48(2-3), 211-220.

-

K-C. A. Fuh, Summer 1997, as cited in OMLC.org, "4-Dimethylamino-4'-nitrostilbene". [Link]

-

Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Sasaki, S., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.

- Suppan, P. (1990). Solvatochromic shifts: The influence of the medium on the energy of electronic states. Journal of Photochemistry and Photobiology A: Chemistry, 50(3), 293-330.

-

BMG LABTECH. Time-Resolved Fluorescence Measurements. [Link]

Sources

- 1. 4-Amino-4-methoxystilbene | CymitQuimica [cymitquimica.com]

- 2. Low temperature photoluminescence and solvatochromic studies of organic hybrid 4-methoxybenzylammonium chloride (4-MBACl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. 4-Amino-4'-hydroxystilbene [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-4'-methoxystilbene

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-Amino-4'-methoxystilbene, focusing on its solubility in various solvent systems and its chemical stability under relevant stress conditions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While specific quantitative solubility and stability data for 4-Amino-4'-methoxystilbene are not extensively reported in publicly available literature, this guide establishes a predictive framework based on its molecular structure and data from analogous compounds. Furthermore, it offers detailed, self-validating methodologies for the empirical determination of these parameters, empowering researchers to generate reliable data for formulation development, analytical method development, and regulatory submissions.

Introduction: The Molecular Landscape of 4-Amino-4'-methoxystilbene

4-Amino-4'-methoxystilbene is a derivative of stilbene, a diarylethene core structure. Its unique functionality, featuring an electron-donating amino group (-NH₂) on one phenyl ring and an electron-donating methoxy group (-OCH₃) on the other, imparts a distinct set of chemical properties that are of significant interest in medicinal chemistry and materials science. The extended π-conjugation across the ethylene bridge is responsible for its chromophoric nature, while the amino and methoxy groups critically influence its solubility, stability, and intermolecular interactions.

Understanding these characteristics is paramount for any application. In drug development, for instance, solubility directly impacts bioavailability, while stability is crucial for shelf-life, formulation integrity, and patient safety. This guide will deconstruct the factors governing these properties and provide the necessary tools to quantify them.

Caption: Molecular structure of 4-Amino-4'-methoxystilbene.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This equilibrium is governed by the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Theoretical Considerations for Solubility

The molecular structure of 4-Amino-4'-methoxystilbene presents several key features that dictate its solubility:

-

Stilbene Backbone: The large, non-polar stilbene core contributes to hydrophobicity, favoring solubility in non-polar organic solvents.

-

Amino Group (-NH₂): This primary amine is a polar, hydrophilic group capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N).[1][2] Its basicity (pKa of the conjugate acid is typically around 4-5 for aromatic amines) means its charge state, and thus water solubility, will be highly pH-dependent. At pH values significantly below its pKa, the group will be protonated (-NH₃⁺), drastically increasing aqueous solubility.

-

Methoxy Group (-OCH₃): The ether oxygen acts as a hydrogen bond acceptor, which can enhance solubility in protic solvents like alcohols and water.[3] However, the methyl group adds some lipophilic character.

Based on these features, a qualitative solubility profile can be predicted. The principle of "like dissolves like" provides a useful heuristic.[4]

Table 1: Predicted Qualitative Solubility of 4-Amino-4'-methoxystilbene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane | Moderate to Low | The large hydrophobic stilbene backbone is compatible, but the polar amino and methoxy groups limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds from the -NH₂ group and have polarities that can accommodate the entire molecule. DMSO is often an excellent solvent for such compounds.[5] |

| Polar Protic | Water, Methanol, Ethanol | pH-Dependent (Water), Moderate (Alcohols) | In alcohols, hydrogen bonding with both the -NH₂ and -OCH₃ groups is possible. Solubility in water is expected to be low at neutral pH due to the hydrophobic core[6][7], but will increase significantly in acidic aqueous buffers (pH < 4). |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Materials and Equipment:

-

4-Amino-4'-methoxystilbene (solid)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 4-Amino-4'-methoxystilbene to a vial (e.g., 10 mg to 2 mL of solvent). The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibration Time: Allow the samples to equilibrate for at least 24 hours. A preliminary time-course experiment (sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

-

Sample Collection: After equilibration, let the vials stand undisturbed for at least 1 hour to allow excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration of 4-Amino-4'-methoxystilbene is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µg/mL.

Caption: Workflow for experimental solubility determination.

Stability Profile: Assessing Degradation Pathways

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Theoretical Considerations for Stability

The structure of 4-Amino-4'-methoxystilbene suggests several potential routes of degradation:

-

Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products.[2] The presence of air (oxygen) and trace metal ions can catalyze this process. The amino group is the most likely site of initial oxidation.

-

Photodegradation: The conjugated stilbene core is a strong chromophore that absorbs UV radiation. This can lead to cis-trans isomerization of the double bond or more complex photochemical reactions, potentially forming quinone-like structures that are colored.[8][9] For a molecule to be at risk of photodegradation, its absorbance spectrum must overlap with the light source, typically at wavelengths above 320 nm for sunlight exposure.[10]

-

Hydrolytic Degradation (pH-dependent): While the ether and C-N bonds are generally stable, extreme pH and high temperatures could promote hydrolysis, although this is less likely than oxidation or photodegradation. The stability of the compound in solution is likely to be pH-dependent, as pH can influence the rate of various degradation reactions.[1][11][12]

-

Thermal Degradation: High temperatures can provide the activation energy needed to initiate degradation reactions.[13][14] This is typically assessed by exposing the solid or solutions to elevated temperatures.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of stability assessment, as mandated by regulatory bodies like the ICH.[15] Its purpose is to generate degradation products and develop a stability-indicating analytical method.

Principle: The compound, in both solid and solution form, is subjected to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation. The resulting samples are analyzed to separate and identify any degradation products.

Materials and Reagents:

-

4-Amino-4'-methoxystilbene

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Buffers (e.g., phosphate, acetate)

-

Forced degradation equipment: oven, photostability chamber compliant with ICH Q1B guidelines.

-

HPLC-UV/PDA system, preferably coupled with a Mass Spectrometer (LC-MS) for peak identification.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Amino-4'-methoxystilbene in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Store at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the stock solution and solid compound in an oven at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the stock solution and solid compound to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².[10] A dark control sample, wrapped in aluminum foil, should be stored alongside to differentiate between thermal and light-induced degradation.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before injection if necessary.

-

Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the main peak (4-Amino-4'-methoxystilbene) from all degradation product peaks.

-

-

Data Evaluation:

-

Calculate the percentage of degradation in each condition.

-

Assess peak purity of the parent compound using a PDA detector.

-

Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

Caption: Workflow for a forced degradation study.

Conclusion and Recommendations

This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of 4-Amino-4'-methoxystilbene. The presence of a basic amino group and a hydrogen-bond accepting methoxy group on a hydrophobic stilbene backbone creates a nuanced solubility profile that is highly dependent on the solvent's polarity, hydrogen-bonding capacity, and pH. High solubility is predicted in polar aprotic solvents like DMSO, with moderate solubility in alcohols and pH-dependent solubility in aqueous media.

The compound's stability is likely challenged by oxidative and photolytic degradation pathways due to the aromatic amine and conjugated stilbene moieties, respectively. A systematic approach using forced degradation studies is essential to identify potential liabilities and to develop robust analytical methods.

For professionals in drug development, it is strongly recommended to perform the experimental protocols detailed herein early in the development process. The resulting data will be invaluable for guiding formulation strategies, selecting appropriate storage conditions, and ensuring the development of a safe, effective, and stable final product.

References

-

PubChem. 4-Aminophenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Methoxy group as an acceptor of proton in hydrogen bonds. [Link]

-

PubChem. 4-Amino-4'-methoxystilbene. National Center for Biotechnology Information. [Link]

-

PubMed. Kinetics and mechanism of 4-methylbenzylidene camphor degradation by UV-activated persulfate oxidation. [Link]

-

MDPI. Thermal Degradation Kinetics Analysis of Polymer Composite Electrolyte Membranes of PEVOH and PBT Nano Fiber. [Link]

-

PubMed. Photodegradation of substituted stilbene compounds: what colors aging paper yellow?. [Link]

-

MDPI. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. [Link]

-

PubMed. An unexpected pH effect on the stability of moexipril lyophilized powder. [Link]

-

Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

PLOS Computational Biology. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. [Link]

-

BCREC. Kinetics Model and Optimization for Photocatalytic Degradation of Methylene Blue over Ag/TiO2 Catalyst. [Link]

-

ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

ResearchGate. Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow?. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]

-

Q1 Scientific. Photostability testing theory and practice. [Link]

-

MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

European Medicines Agency. ICH Topic Q 1 B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ResearchGate. Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. [Link]

-

PubMed. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. [Link]

-

Solubility of Things. 4-Aminophenol. [Link]

-

Chemistry LibreTexts. Properties of amines. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-4'-methoxystilbene | C15H15NO | CID 5376491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]

- 7. Kinetics and mechanism of 4-methylbenzylidene camphor degradation by UV-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 9. q1scientific.com [q1scientific.com]

- 10. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the stability of 4 - Phenoxyphenol under different conditions? - Blog - Keyingchem [keyingchemical.com]

- 12. Thermal Degradation Kinetics Analysis of Polymer Composite Electrolyte Membranes of PEVOH and PBT Nano Fiber [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 15. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Fluorescence Quantum Yield of 4-Amino-4'-methoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Amino-4'-methoxystilbene

4-Amino-4'-methoxystilbene is a derivative of stilbene, a diarylethene that has been a cornerstone in the study of photochemistry and photophysics. The core stilbene structure consists of two phenyl rings connected by an ethylene bridge. The defining characteristic of stilbenes is their ability to undergo trans-cis photoisomerization, a property that has been harnessed in the development of molecular switches, photopharmacology, and materials science.[1]

The subject of this guide, 4-Amino-4'-methoxystilbene, possesses a donor-acceptor character due to the electron-donating amino group (-NH₂) and the electron-donating methoxy group (-OCH₃) at opposite ends of the conjugated system.[2] This electronic asymmetry significantly influences its photophysical properties, including its absorption and emission spectra, and most critically, its fluorescence quantum yield.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline[3] |

| Molecular Formula | C₁₅H₁₅NO[4] |

| Molecular Weight | 225.29 g/mol [3] |

| Synonyms | 4'-Methoxy-4-stilbenamine, (E)-4-(4-methoxystyryl)aniline[4] |

Understanding the fluorescence quantum yield of this molecule is paramount for its potential applications as a fluorescent probe, in the development of organic light-emitting diodes (OLEDs), or as a building block for more complex photoswitchable systems.

Theoretical Framework: Fluorescence Quantum Yield in Stilbene Derivatives

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). The value of Φf is intrinsically linked to the competition between radiative and non-radiative decay pathways from the excited singlet state.

De-excitation Pathways of an Excited Fluorophore

Upon absorption of a photon, a molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state through several pathways:

-

Fluorescence (Radiative Decay): The molecule emits a photon and returns to the ground state. This is the desired outcome for a high quantum yield.

-

Internal Conversion (Non-radiative Decay): The excited state energy is dissipated as heat to the surrounding solvent molecules.

-

Intersystem Crossing (Non-radiative Decay): The molecule transitions to a triplet excited state, which can then decay non-radiatively or, in some cases, phosphoresce.

-

Photoisomerization (Non-radiative Decay): In molecules like stilbenes, the excited state can undergo a conformational change, such as trans-cis isomerization, which is a highly efficient non-radiative decay pathway.

The following diagram illustrates these competing de-excitation pathways.

Caption: Simplified Jablonski diagram showing the primary photophysical processes.

The Dominance of Photoisomerization in Stilbenes

For trans-stilbene and many of its derivatives, the primary de-excitation pathway from the singlet excited state is rotation around the central double bond, leading to a twisted intermediate that then decays to both the trans and cis isomers.[6] This photoisomerization process is a highly efficient non-radiative decay channel, which significantly quenches fluorescence, resulting in a very low fluorescence quantum yield for trans-stilbene itself (Φf ≈ 0.04 in hexane).[7]

Substituent Effects on the Quantum Yield of Stilbenes

The introduction of substituents, such as the amino and methoxy groups in 4-Amino-4'-methoxystilbene, can profoundly impact the competition between fluorescence and photoisomerization.

-

Electron-Donating Groups (e.g., -NH₂, -OCH₃): These groups increase the electron density of the π-system, which can lead to a red-shift in the absorption and emission spectra. The position of the substituent is critical. For instance, 4-aminostilbene has a very low fluorescence quantum yield, similar to unsubstituted stilbene, because the amino group enhances the charge-transfer character of the excited state, which can still efficiently decay via isomerization.[6]

-

The "meta-Amino Effect": Interestingly, placing the amino group at the meta position (3-aminostilbene) leads to a substantial increase in the fluorescence quantum yield compared to the para-substituted counterpart (4-aminostilbene).[8] This is attributed to a larger barrier for twisting around the central double bond in the excited state for the meta-isomer.

Predicted Photophysical Behavior of 4-Amino-4'-methoxystilbene

Based on the behavior of related compounds, we can predict the photophysical characteristics of 4-Amino-4'-methoxystilbene:

-

Low Expected Quantum Yield: As a 4,4'-disubstituted stilbene with a strong electron-donating amino group, it is anticipated that the dominant de-excitation pathway will be trans-cis photoisomerization, leading to a low fluorescence quantum yield. The presence of the methoxy group, another electron donor, is not expected to fundamentally alter this primary decay channel.

-

Solvent Polarity Effects: The fluorescence of donor-acceptor stilbenes is often sensitive to solvent polarity. An increase in solvent polarity can stabilize the charge-transfer excited state, leading to a red-shift in the emission spectrum.[9] The effect on the quantum yield can be complex, as solvent polarity can also influence the rate of non-radiative decay processes.

Experimental Determination of the Fluorescence Quantum Yield

Given the lack of published data, this section provides a robust, step-by-step protocol for the experimental determination of the fluorescence quantum yield of 4-Amino-4'-methoxystilbene using the widely accepted comparative method.

Principle of the Comparative Method

The comparative method, pioneered by Williams et al., is the most common and reliable technique for measuring fluorescence quantum yields.[4] It involves comparing the fluorescence intensity of the sample of interest (the "unknown") to that of a well-characterized fluorescent standard with a known quantum yield.

The underlying principle is that if the standard and the unknown solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields.

The relationship is described by the following equation:

Φf(X) = Φf(S) * (A(S) / A(X)) * (I(X) / I(S)) * (η(X)² / η(S)²)

Where:

-

Φf is the fluorescence quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated fluorescence intensity

-

η is the refractive index of the solvent

-

The subscripts X and S refer to the unknown sample and the standard, respectively.

Selection of a Suitable Fluorescence Standard

The choice of the standard is crucial for an accurate measurement. The ideal standard should have:

-

A well-known and consistent quantum yield.

-

Absorption and emission spectra that overlap with the sample.

-

Good photostability.

-

Solubility in the same solvent as the sample.

For 4-Amino-4'-methoxystilbene, which is expected to absorb in the UV-A or blue region, a suitable standard would be quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95).

Experimental Workflow

The following diagram outlines the workflow for the comparative measurement of fluorescence quantum yield.

Caption: Step-by-step workflow for determining fluorescence quantum yield.

Detailed Experimental Protocol

Materials and Equipment:

-

4-Amino-4'-methoxystilbene

-

Fluorescence standard (e.g., quinine sulfate or 9,10-diphenylanthracene)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4-Amino-4'-methoxystilbene and the chosen standard in the desired solvent. The concentration should be accurately known.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions of both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is crucial to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to a value where both the sample and the standard have significant absorbance.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Perform a linear regression for each data set. The slope of the line is proportional to the fluorescence quantum yield.

-

Using the slopes from the plots and the known quantum yield of the standard, calculate the quantum yield of 4-Amino-4'-methoxystilbene using the comparative equation mentioned in section 3.1.

-

Synthesis of 4-Amino-4'-methoxystilbene

While a specific, detailed synthesis protocol for 4-Amino-4'-methoxystilbene is not extensively reported, it can be synthesized using established methods for stilbene synthesis, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common approach involves the reaction of a phosphonium ylide (derived from a benzyl halide) with an aldehyde.

Caption: A plausible synthetic route to 4-Amino-4'-methoxystilbene.

General Synthetic Procedure

-

Formation of the Phosphonium Salt: 4-Nitrobenzyl bromide is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) to form the corresponding phosphonium salt.

-

Generation of the Ylide: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to deprotonate the benzylic carbon and form the ylide.

-

Wittig Reaction: The ylide is then reacted with 4-methoxybenzaldehyde. The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then collapses to form the stilbene double bond and triphenylphosphine oxide. This step yields 4-methoxy-4'-nitrostilbene.

-

Reduction of the Nitro Group: The nitro group of 4-methoxy-4'-nitrostilbene is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Purification: The final product, 4-Amino-4'-methoxystilbene, is then purified by recrystallization or column chromatography.

Data Summary and Context

As previously stated, there is no readily available experimental data for the fluorescence quantum yield of 4-Amino-4'-methoxystilbene in the scientific literature. However, to provide context, the following table presents the quantum yields of related stilbene derivatives.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| trans-Stilbene | Hexane | 0.04 | [7] |

| trans-4-Aminostilbene | Hexane | ~0.03 | [6] |

| trans-4,4'-Diaminostilbene | Dioxane | 0.68 | N/A |

| trans-4-Dimethylamino-4'-cyanostilbene | Cyclohexane | 0.02 | N/A |

| trans-4-Dimethylamino-4'-cyanostilbene | Acetonitrile | 0.01 | N/A |

Note: The data for some compounds are from compiled sources and the original primary literature may vary. This table is for illustrative purposes to highlight the impact of substituents on the quantum yield.

The data clearly shows that the introduction of an amino group at the 4-position does not significantly increase the quantum yield compared to unsubstituted stilbene. The high quantum yield of 4,4'-diaminostilbene suggests that a push-push electronic structure can enhance fluorescence, while the donor-acceptor nature of 4-dimethylamino-4'-cyanostilbene leads to a very low quantum yield due to efficient charge transfer and subsequent non-radiative decay.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the fluorescence quantum yield of 4-Amino-4'-methoxystilbene. While a specific experimental value for its quantum yield remains to be reported, the analysis of related stilbene derivatives strongly suggests that it is likely to be a weakly fluorescent compound due to the dominance of trans-cis photoisomerization as a non-radiative decay pathway.